Molecular structure and weight of 3-Iodo-7-azaindole-4-carboxylic acid
Molecular structure and weight of 3-Iodo-7-azaindole-4-carboxylic acid
An In-Depth Technical Guide to 3-Iodo-7-azaindole-4-carboxylic acid
Introduction: The Significance of the Azaindole Scaffold
Azaindoles, also known as pyrrolopyridines, represent a class of bicyclic aromatic compounds that are isosteres of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom.[1][2] This structural modification introduces significant changes in the molecule's physicochemical properties, such as its hydrogen bonding capabilities, polarity, and solubility.[2] Consequently, azaindoles have emerged as "privileged structures" in medicinal chemistry, frequently utilized in the design of novel therapeutic agents.[1] The 7-azaindole framework, in particular, is a key component in several FDA-approved drugs and numerous clinical candidates, valued for its ability to mimic the adenine fragment of ATP and interact with the hinge region of kinases.[1][2][3] This makes it a valuable scaffold for developing potent and selective kinase inhibitors for applications in oncology.[1][3][4]
This guide provides a detailed technical overview of a specific derivative, 3-Iodo-7-azaindole-4-carboxylic acid, a compound of interest for researchers and scientists in drug development due to its potential as a versatile synthetic intermediate.
Molecular Structure and Physicochemical Properties
The molecular structure of 3-Iodo-7-azaindole-4-carboxylic acid consists of a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, substituted with an iodine atom at the C3 position of the pyrrole ring and a carboxylic acid group at the C4 position of the pyridine ring.
Structural Diagram
Caption: Molecular structure of 3-Iodo-7-azaindole-4-carboxylic acid.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₅IN₂O₂ | Deduced |
| Molecular Weight | 288.04 g/mol | Calculated[5][6] |
| Physical Form | Expected to be a solid | Inferred |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Hydrogen Bond Donors | 2 | Calculated |
| Topological Polar Surface Area | 70.2 Ų | Calculated[7] |
Synthetic Strategy: A Plausible Approach
Rationale for Experimental Choices
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Starting Material : 7-azaindole-4-carboxylic acid is a known compound that can be synthesized from 4-cyano-7-azaindole via hydrolysis.[8] This provides a reliable and scalable starting point.
-
Iodination Reagent : The C3 position of the indole and azaindole ring is electron-rich and susceptible to electrophilic substitution.[9][10] Various reagents can achieve this transformation. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for such systems. Alternatively, using molecular iodine (I₂) in the presence of a base or as a catalyst offers another robust method for the regioselective C3-iodination of indoles.[9]
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Solvent and Conditions : The choice of solvent is critical. A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is suitable for this type of electrophilic substitution, ensuring solubility of the starting materials and reagents. The reaction typically proceeds efficiently at room temperature.
Experimental Workflow: Proposed Synthesis
Caption: Proposed workflow for the synthesis of 3-Iodo-7-azaindole-4-carboxylic acid.
Step-by-Step Protocol
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Preparation : To a solution of 7-azaindole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). The use of an inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen.
-
Reaction : Stir the resulting mixture at room temperature. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.
-
Work-up : Once the starting material is consumed, the reaction is quenched by the addition of an aqueous solution of sodium thiosulfate to neutralize any remaining iodine.
-
Extraction : The product is extracted from the aqueous phase into an organic solvent, such as ethyl acetate. This step separates the desired product from inorganic salts and other water-soluble impurities.
-
Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is then purified by silica gel column chromatography to yield the final product, 3-Iodo-7-azaindole-4-carboxylic acid.
Applications in Drug Discovery and Development
The 3-Iodo-7-azaindole-4-carboxylic acid molecule is not an end-product therapeutic itself but rather a highly valuable building block for chemical synthesis. The presence of three distinct functional handles—the carboxylic acid, the iodo group, and the N-H of the pyrrole ring—allows for selective and sequential chemical modifications.
-
Suzuki and Sonogashira Couplings : The iodine atom at the C3 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of aryl, heteroaryl, or alkynyl groups, facilitating the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[11]
-
Amide Bond Formation : The carboxylic acid at the C4 position can be readily converted into amides, esters, or other derivatives, allowing for the exploration of interactions with specific binding pockets in biological targets.
-
N-H Functionalization : The pyrrole nitrogen can be alkylated or arylated to further modulate the compound's properties and explore additional structural diversity.
The strategic combination of these modifications makes this molecule a powerful intermediate for synthesizing complex molecules, particularly kinase inhibitors and other targeted therapeutics.[3][12]
References
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Genome.jp. KEGG COMPOUND: C19837. Available from: [Link]
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PubChem. 3-formyl-1H-indole-7-carboxylic Acid | C10H7NO3 | CID 2796697. Available from: [Link]
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National Institutes of Health. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Available from: [Link]
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Organic Chemistry Portal. Azaindole synthesis. Available from: [Link]
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National Institutes of Health. Azaindole Therapeutic Agents. Available from: [Link]
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MDPI. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Available from: [Link]
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ACS Publications. Catalytic Synthesis of 3-Thioindoles Using Bunte Salts as Sulfur Sources under Metal-Free Conditions. Available from: [Link]
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MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]
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ResearchGate. Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. Available from: [Link]
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